5-Bromo-2-chloro-4-nitropyridine 1-oxide
Overview
Description
5-Bromo-2-chloro-4-nitropyridine 1-oxide: is a heterocyclic organic compound with the molecular formula C5H2BrClN2O3. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring, along with an N-oxide moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
Based on its structural similarity to other nitropyridines, it may interact with its targets through a free radical mechanism .
Result of Action
Similar compounds have been associated with respiratory system toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-chloro-4-nitropyridine 1-oxide . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-chloro-4-nitropyridine followed by oxidation to introduce the N-oxide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like hydrogen peroxide (H2O2) under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to convert the nitro group to an amino group.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Aminopyridine derivatives: from reduction reactions.
Substituted pyridines: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-nitropyridine 1-oxide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as kinase inhibitors and other therapeutic agents .
Industry: The compound is used in the production of agrochemicals, where it contributes to the synthesis of active ingredients in pesticides and herbicides. It is also employed in material sciences for the development of novel materials with specific properties.
Comparison with Similar Compounds
- 5-Bromo-2-nitropyridine
- 2-Bromo-4-nitropyridine
- 5-Chloro-2-nitropyridine
Comparison: While these compounds share similar structural features, 5-Bromo-2-chloro-4-nitropyridine 1-oxide is unique due to the presence of both bromine and chlorine atoms along with the N-oxide group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKIYKPSUWDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856984 | |
Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379366-01-4 | |
Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-chloro-4-nitropyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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